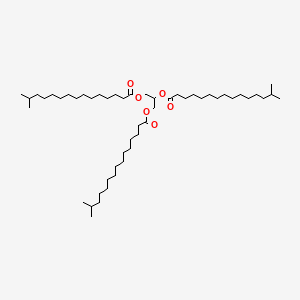

Glycerol triisopalmitate

Description

Properties

IUPAC Name |

2,3-bis(14-methylpentadecanoyloxy)propyl 14-methylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-45(2)37-31-25-19-13-7-10-16-22-28-34-40-49(52)55-43-48(57-51(54)42-36-30-24-18-12-9-15-21-27-33-39-47(5)6)44-56-50(53)41-35-29-23-17-11-8-14-20-26-32-38-46(3)4/h45-48H,7-44H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTGDWNFCMWSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071913 | |

| Record name | 1,2,3-Propanetriyl triisohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(i-16:0/i-16:0/i-16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0104212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68957-79-9 | |

| Record name | Glyceryl triisopalmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriyl triisohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl triisohexadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Glycerol Triisopalmitate

Enzymatic Synthesis Pathways

The use of enzymes, particularly lipases, for the synthesis of structured triglycerides like glycerol (B35011) triisopalmitate offers a green and highly selective alternative to conventional chemical methods. scielo.br These biocatalytic processes operate under mild conditions, minimizing energy consumption and the formation of unwanted byproducts.

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of ester bonds in triglycerides under aqueous conditions. scielo.br However, in non-aqueous or micro-aqueous environments, the thermodynamic equilibrium of this reaction is reversed, enabling lipases to effectively catalyze esterification and transesterification reactions. scielo.br

Esterification involves the direct reaction of glycerol with three molecules of isopalmitic acid to form glycerol triisopalmitate and water. This reaction is a stepwise process, forming mono- and di-isopalmitoyl-glycerol as intermediates.

Transesterification (or interesterification) is another key lipase-catalyzed strategy. This process involves the modification of an existing oil or fat by exchanging its fatty acid components. For the synthesis of this compound, this can be achieved through:

Acidolysis: Reacting a readily available triglyceride with isopalmitic acid. The lipase (B570770) selectively cleaves the fatty acids from the glycerol backbone and replaces them with isopalmitic acid.

Interesterification: Reacting a triglyceride with an ester of isopalmitic acid, such as methyl isopalmitate. This results in the exchange of fatty acid groups and the formation of the desired triglyceride alongside other ester byproducts. fiveable.me

These enzymatic reactions are valued for their high regioselectivity, particularly with 1,3-specific lipases which can direct the esterification to the outer sn-1 and sn-3 positions of the glycerol backbone, allowing for the synthesis of precisely structured lipids. mdpi.com

Optimization of Biocatalytic Reaction Conditions

The efficiency and yield of lipase-catalyzed synthesis of this compound are highly dependent on several reaction parameters. Optimization of these conditions is crucial for developing a viable industrial process. Key factors include temperature, substrate molar ratio, enzyme concentration, water content, and the reaction medium. nih.govnih.gov

For instance, in the synthesis of similar medium- and long-chain triglycerides, temperatures between 60°C and 90°C have been found to be optimal. nih.gov A molar excess of the fatty acid relative to glycerol is often employed to drive the reaction equilibrium towards the formation of the triglyceride. nih.gov While solvent-free systems are preferred in the food industry, the use of non-polar organic solvents can sometimes enhance substrate solubility and reaction rates. scielo.br The water activity of the system is a critical parameter, as a minimal amount of water is essential for maintaining the catalytic activity of the lipase, but excess water will promote the reverse hydrolytic reaction. scielo.br

| Parameter | Typical Range/Value | Impact on Synthesis | Reference |

|---|---|---|---|

| Reaction Temperature | 45°C - 90°C | Affects reaction rate and enzyme stability. Higher temperatures can increase rate but may lead to enzyme denaturation. | nih.govnih.govmdpi.com |

| Substrate Molar Ratio (Fatty Acid:Glycerol) | 3:1 to 7:1 | An excess of fatty acid drives the equilibrium towards triglyceride formation and minimizes partial glycerides. | nih.govnih.gov |

| Enzyme Load | 2% - 10% (w/w of substrates) | Higher concentration increases reaction rate but also process cost. | nih.govnih.govnih.gov |

| Water Content/Activity | <2% (w/w) | Essential for enzyme activity, but excess water promotes hydrolysis, reducing triglyceride yield. | nih.gov |

| Reaction Time | 6 - 48 hours | Determines the extent of conversion; longer times can sometimes lead to byproduct formation like acyl migration. | nih.govnih.gov |

Impact of Enzyme Source and Immobilization Techniques

The choice of lipase and its presentation are fundamental to the success of the synthesis. Lipases from different microbial sources exhibit varying degrees of substrate specificity, thermal stability, and regioselectivity. For example, lipase B from Candida antarctica (CALB) is a non-specific lipase that is highly efficient in esterification reactions, while lipases from Rhizomucor miehei and Thermomyces lanuginosus are sn-1,3 specific, making them ideal for producing structured lipids. mdpi.commdpi.comnih.govmdpi.com

Immobilization of lipases onto solid supports is a critical technology that enhances their industrial applicability. mdpi.comacs.org Adsorbing or covalently attaching the enzyme to a carrier material offers several advantages:

Enhanced Stability: Immobilization often protects the enzyme from denaturation caused by temperature, pH, or organic solvents. mdpi.comelsevier.es

Simplified Product Purification: Separation of the solid catalyst from the liquid product is straightforward, preventing enzyme contamination of the final product. mdpi.com

Common supports for lipase immobilization include macroporous resins, magnetic nanoparticles, and various organic polymers. mdpi.comnih.gov

| Lipase Source | Specificity | Common Commercial Name | Key Characteristics | Reference |

|---|---|---|---|---|

| Candida antarctica B | Non-specific | Novozym 435 | High thermal stability, high esterification activity, widely used for various ester syntheses. | nih.govnih.govnih.gov |

| Rhizomucor miehei | sn-1,3 specific | Lipozyme RM IM | Effective for interesterification and acidolysis to produce structured lipids. | mdpi.commdpi.com |

| Thermomyces lanuginosus | sn-1,3 specific | Lipozyme TL IM | Good thermal stability, used in the modification of oils and fats. | mdpi.commdpi.com |

| Pseudomonas species | Varies (often sn-1,3 specific) | - | Known for high activity and specific selectivities. | elsevier.es |

Chemical Synthesis Routes

Traditional chemical synthesis provides a robust and often high-throughput method for producing triglycerides, including this compound. These methods typically rely on higher temperatures and the use of chemical catalysts.

Direct Esterification Approaches

Direct esterification is the most straightforward chemical method for synthesizing this compound. researchgate.net The process involves reacting glycerol with a stoichiometric excess of isopalmitic acid at elevated temperatures, typically ranging from 180°C to 240°C. google.comresearchgate.net

To drive the reaction towards completion, the water formed as a byproduct must be continuously removed from the reaction mixture, usually by applying a vacuum or using a nitrogen sparge. google.com While the reaction can proceed without a catalyst, especially when using an excess of fatty acid, inorganic acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or metal-based catalysts are often employed to increase the reaction rate. researchgate.netgoogle.com The primary challenge with this method is preventing the darkening of the product and other side reactions that can occur at high temperatures.

Transesterification Strategies

Chemical transesterification is an alternative route that starts with a pre-existing triglyceride, such as a refined vegetable oil, and exchanges its fatty acid chains for isopalmitate groups. fiveable.menih.gov The reaction can be performed with either isopalmitic acid (acidolysis) or, more commonly, with a simple alkyl ester like methyl isopalmitate (interesterification).

This process is typically catalyzed by a strong base, such as sodium methoxide, which is highly effective even at lower temperatures (e.g., 60-80°C) compared to direct esterification. frontiersin.org The reaction proceeds through the formation of a diglyceride intermediate and eventually yields the desired triglyceride. nih.govacs.org The choice of catalyst and reaction conditions is crucial to maximize the yield of this compound and minimize the formation of partial glycerides and other byproducts. mdpi.com

Purification Techniques for Synthetic this compound

The purification of synthetic this compound is a critical step to remove unreacted starting materials, byproducts, and catalysts, ensuring the final product meets the required purity standards for its intended applications. The choice of purification technique depends on the nature of the impurities and the scale of the synthesis. Common methods employed for the purification of triglycerides, which are applicable to this compound, include distillation, crystallization, and chromatography.

Molecular Distillation:

Molecular distillation, also known as short-path distillation, is a highly effective technique for purifying thermally sensitive materials like triglycerides. This method is carried out under high vacuum and at a lower temperature than traditional distillation, which minimizes the risk of thermal decomposition. The process involves the evaporation of the substance from a thin film, with the vapor traveling a very short distance to a condenser. This technique is particularly useful for separating this compound from non-volatile impurities such as catalysts and polymerization products, as well as from more volatile components like residual fatty acids. A patent for the purification of related fatty acid derivatives mentions the use of molecular distillation to refine the product.

Recrystallization:

Recrystallization is a common and cost-effective method for purifying solid triglycerides. The principle of this technique relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. For this compound, a suitable solvent would be one in which the triglyceride is soluble at an elevated temperature but sparingly soluble at a lower temperature, while the impurities remain either soluble or insoluble at the lower temperature. The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals of this compound, leaving the impurities in the mother liquor. The selection of the solvent is crucial and is often determined empirically.

Column Chromatography:

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Due to differences in polarity and affinity for the stationary phase, the components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected and analyzed, and those containing the pure this compound are combined. A study on the synthesis of triglycerides of branched-chain fatty acids utilized Florisil column chromatography for purification. tandfonline.com

A comparison of these purification techniques is presented in the table below.

Table 1: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Molecular Distillation | Separation based on differences in volatility under high vacuum. | Suitable for thermally sensitive compounds; effective for removing non-volatile and some volatile impurities. | Requires specialized equipment; may not effectively separate isomers or compounds with similar boiling points. |

| Recrystallization | Separation based on differential solubility in a solvent at varying temperatures. | Cost-effective; can yield very pure product; scalable. | Requires a suitable solvent; can result in product loss in the mother liquor; may not be effective for all impurity profiles. |

| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | High resolution separation; versatile for a wide range of impurities. | Can be time-consuming and expensive, especially for large-scale purification; requires significant amounts of solvents. |

Derivatization and Analog Synthesis

The chemical modification of this compound through derivatization and the synthesis of its analogs are pursued to alter its physicochemical properties and to investigate structure-activity relationships. These modifications can include changes in the fatty acid chains or modifications of the glycerol backbone.

Preparation of Structurally Modified this compound Analogs

The synthesis of structurally modified analogs of this compound can be achieved through several routes, primarily involving the esterification of glycerol or its derivatives with modified fatty acids.

One approach is to synthesize analogs with different branched-chain fatty acids. For instance, instead of isopalmitic acid, other branched-chain fatty acids with varying chain lengths or branch positions can be used. The general synthesis involves the reaction of glycerol with the desired branched-chain fatty acid chloride in the presence of a base like pyridine (B92270) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). google.com This allows for the systematic variation of the acyl chains to study the impact of structure on the triglyceride's properties.

Another strategy involves the modification of the glycerol backbone. For example, glycerol can be first converted to a protected intermediate, such as glycidyl (B131873) palmitate, which can then be reacted with other molecules to create more complex analogs. udl.cat The synthesis of glycidyl palmitate from glycerol involves a two-step process: an initial esterification-chlorination reaction followed by an elimination reaction to form the epoxide ring. udl.cat

Furthermore, analogs can be prepared by introducing functional groups onto the fatty acid chains. While direct functionalization of the saturated alkyl chains of isopalmitic acid is challenging, it is possible to start with functionalized precursors.

A summary of potential synthetic strategies for this compound analogs is provided in the table below.

Table 2: Synthetic Strategies for this compound Analogs

| Strategy | Description | Key Reagents and Conditions | Potential Analogs |

|---|---|---|---|

| Varying the Branched-Chain Fatty Acid | Esterification of glycerol with different branched-chain fatty acids. | Glycerol, branched-chain fatty acid chloride, pyridine, DMAP. | Triglycerides with different branch positions or chain lengths. |

| Modification of the Glycerol Backbone | Synthesis via a glycerol-derived intermediate like glycidyl palmitate. | Glycerol, palmitic acid, hydrochloric acid, cesium carbonate. | More complex structures with modified glycerol linkers. |

| Introduction of Functional Groups | Using functionalized fatty acid precursors for esterification. | Glycerol, functionalized fatty acids (e.g., hydroxylated or unsaturated). | Triglycerides with functional groups on the acyl chains. |

Investigation of Structure-Reactivity Relationships

The investigation of structure-reactivity relationships for this compound and its analogs provides valuable insights into how their chemical structure influences their reactivity in various chemical and biological processes. A key area of investigation is their susceptibility to hydrolysis.

A study on the hydrolysis of triglycerides of branched-chain fatty acids by pancreatic lipase revealed a significant dependence of the hydrolysis rate on the position of the methyl branch on the fatty acid chain. tandfonline.com The study found that methyl or ethyl groups at the 2- or 3-position of the fatty acid moiety retarded lipolysis, whereas branches at the 4- or 5-position led to a higher rate of hydrolysis compared to the straight-chain analog, tripalmitin (B1682551). tandfonline.com This suggests that steric hindrance near the ester linkage plays a crucial role in enzymatic recognition and cleavage.

The table below, adapted from the findings on the relative hydrolyzability of various triglycerides, illustrates this structure-reactivity relationship.

Table 3: Relative Hydrolyzability of Branched-Chain Triglycerides by Pancreatic Lipase

| Triglyceride | Relative Hydrolyzability (compared to Tripalmitin) |

|---|---|

| 2-Ethyl-16:0 Triglyceride | 0.81 |

| 2-Methyl-16:0 Triglyceride | 0.83 |

| 3-Methyl-16:0 Triglyceride | 0.95 |

| Tripalmitin (16:0) | 1.00 |

| 4-Methyl-16:0 Triglyceride | 2.0 |

| 5,9,13-Trimethyl-14:0 Triglyceride | 2.9 |

| 5-Methyl-16:0 Triglyceride | 3.5 |

Data sourced from a study on the hydrolysis of triglycerides of branched-chain fatty acids. tandfonline.com

These findings are crucial for designing structured lipids with tailored digestibility. For instance, triglycerides with branches closer to the ester bond could be developed as low-calorie fats due to their reduced susceptibility to enzymatic hydrolysis. tandfonline.com Conversely, triglycerides with branches further from the ester linkage might be more readily metabolized.

Further research into the structure-reactivity relationships of this compound analogs could explore their thermal stability, oxidative stability, and reactivity in other chemical transformations, providing a comprehensive understanding of how their unique branched structure dictates their chemical behavior.

Advanced Analytical Characterization Techniques for Glycerol Triisopalmitate

Chromatographic Separations

Chromatography is fundamental in the analysis of lipids like Glycerol (B35011) triisopalmitate. It allows for the separation of the target molecule from other components, such as free fatty acids, mono- and diacylglycerols, and other triacylglycerols, ensuring accurate quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid composition of triacylglycerols. For a compound like Glycerol triisopalmitate, GC-MS is typically used to confirm that isopalmitic acid is the only fatty acid constituent. The analysis involves a derivatization step, usually a transesterification reaction, to convert the fatty acids esterified to the glycerol backbone into their more volatile fatty acid methyl esters (FAMEs).

The resulting FAME mixture is then injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. By comparing the retention time and mass spectrum of the resulting FAME with a known standard of isopalmitic acid methyl ester, the composition of the original TAG can be confirmed. The purity of this compound can be assessed by the absence of peaks corresponding to other FAMEs. nih.govgoogleapis.com

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a polar stationary phase (e.g., biscyanopropyl polysiloxane) | Separates FAMEs based on polarity and boiling point. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp ~100°C, ramped to ~240°C | Provides thermal gradient to elute FAMEs with different chain lengths and degrees of unsaturation. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | Fragments the FAMEs into a reproducible pattern for identification. |

| MS Detector Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides full spectra for identification; SIM mode offers higher sensitivity for quantification. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of intact triacylglycerols, as it does not require derivatization and operates at lower temperatures, preventing thermal degradation of the analytes. nih.govnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. chromatographytoday.com The separation of TAGs is based on their partition number (PN), which is related to the number of carbons and double bonds in the fatty acid chains. Since this compound is a saturated TAG, it will elute differently from unsaturated TAGs. Detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (LC-MS), which provides both quantification and structural information. google.comresearchgate.net

Table 2: Illustrative HPLC Conditions for Triacylglycerol Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separates intact TAGs based on hydrophobicity. chromatographytoday.com |

| Mobile Phase | Gradient of Acetonitrile and Isopropanol/Dichloromethane | Elutes TAGs with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and resolution. nih.gov |

| Column Temperature | 30 - 40 °C | Maintains consistent retention times and improves peak shape. |

| Detector | ELSD, RID, or Mass Spectrometry (MS) | ELSD and RID are universal detectors for non-volatile analytes; MS provides mass information for identification. |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and HPLC for lipid analysis. nih.gov It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of organic modifier like methanol. mdpi.comyoutube.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and high separation efficiency, making it well-suited for analyzing complex lipid mixtures. nih.govmdpi.com

For this compound, SFC can provide high-resolution separation from other TAGs, including positional isomers. youtube.com The low viscosity and high diffusivity of the supercritical mobile phase allow for high throughput without sacrificing resolution. nih.gov Coupling SFC with mass spectrometry (SFC-MS) is particularly effective for the detailed characterization of TAGs, providing rapid separation and sensitive detection. chromatographytoday.comchromatographytoday.com

Table 3: Common SFC Parameters for Triacylglycerol Separation

| Parameter | Typical Value/Condition | Purpose |

| Column | Packed columns (e.g., C18, silica) | Provides the stationary phase for interaction and separation. chromatographytoday.com |

| Mobile Phase | Supercritical CO₂ with a modifier (e.g., 5-20% Methanol) | The primary solvent system; modifier adjusts solvating power. youtube.com |

| Flow Rate | 1 - 4 mL/min | Achieves rapid separation. |

| Back Pressure | 100 - 200 bar | Maintains the CO₂ in a supercritical state. |

| Column Temperature | 40 - 60 °C | Influences fluid density and separation selectivity. |

| Detector | FID, ELSD, UV, or Mass Spectrometry (MS) | Provides detection and, in the case of MS, structural information. |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, including triacylglycerols. mdpi.com

¹H NMR: Proton NMR provides information on the different types of protons in the molecule. For this compound, the ¹H NMR spectrum shows characteristic signals for the glycerol backbone protons (sn-1,3 and sn-2 positions) and the protons of the isopalmitate acyl chains (α-carbonyl, β-carbonyl, methyl, and methylene (B1212753) protons). The integration of these signals can confirm the ratio of glycerol to fatty acid moieties. nih.gov

¹³C NMR: Carbon-13 NMR offers a detailed view of the carbon skeleton. researchgate.net The spectrum of this compound displays distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone (C-1,3 and C-2), and the various carbons of the isopalmitate chains. mdpi.comresearchgate.net The chemical shifts of the glycerol carbons can confirm that all three hydroxyl groups are esterified. mdpi.com

Table 4: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Triacylglycerols in CDCl₃

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycerol CH₂ (sn-1,3) | ~4.10 - 4.35 | ~62.1 |

| Glycerol CH (sn-2) | ~5.25 | ~68.9 |

| Ester Carbonyl (C=O) | - | ~172.8 - 173.3 |

| Acyl Chain CH₂ (α to C=O) | ~2.30 | ~34.0 |

| Acyl Chain (CH₂)n | ~1.25 | ~24.0 - 32.0 |

| Acyl Chain Terminal CH₃ | ~0.88 | ~14.1 |

| Note: Specific shifts for the branched isopalmitate chain would show additional complexity. mdpi.comresearchgate.net |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), typically found around 1745 cm⁻¹. libretexts.org Other significant absorptions include the C-H stretching vibrations of the alkyl chains (2850-3000 cm⁻¹) and the C-O stretching of the ester linkage (1100-1250 cm⁻¹). libretexts.orgresearchgate.net The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the absence of free hydroxyl groups from mono- or diglycerides or free fatty acids.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to the non-polar bonds of the carbon backbone and C-C stretching vibrations in the acyl chains. naro.go.jp The C=O stretching vibration is also visible in the Raman spectrum, though typically weaker than in the IR spectrum. Raman can be used to study the conformation and packing of the acyl chains in the solid state. naro.go.jpresearchgate.net The region from 800 to 1500 cm⁻¹ is often considered the "fingerprint" region, containing complex vibrations that are unique to the molecule's structure. mdpi.com

Table 5: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Alkyl C-H | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) | Symmetric & Asymmetric Stretching |

| Ester C=O | ~1745 (Very Strong) | ~1745 (Weak) | Stretching |

| Alkyl CH₂ | ~1465 (Medium) | ~1440 (Strong) | Bending (Scissoring) |

| Ester C-O | ~1160 (Strong) | ~1130 (Medium) | Stretching |

| Source: General values for triacylglycerols. libretexts.orgnaro.go.jp |

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of lipids like this compound. This technique involves multiple stages of mass analysis, typically by selecting a precursor ion and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides detailed structural information.

In the analysis of triacylglycerols (TAGs), such as this compound, MS/MS can distinguish between isomers. mdpi.com The fragmentation of the molecular ion or an adduct (e.g., [M+NH₄]⁺, [M+Li]⁺, or [M+Na]⁺) leads to the neutral loss of fatty acid chains. The specific pattern and relative intensities of the resulting fragment ions can help identify the fatty acids present and, in some cases, their positions on the glycerol backbone (sn-position). For instance, the differentiation of TAG isomers can be achieved by observing the fragmentation of a selected precursor ion, which can reveal the composition of the fatty acid substituents. nih.gov

Multi-stage mass spectrometry (MS³) can provide even deeper structural insights. nih.gov In an MS³ experiment, a product ion from the initial MS/MS fragmentation is isolated and further fragmented. This process can help to distinguish between isomers that may produce similar initial fragmentation patterns. mdpi.com For example, the fragmentation of a diacylglycerol-like ion can reveal the identities of the two remaining fatty acyl chains. nih.gov

The choice of ionization method and adduct can significantly influence the fragmentation and the ability to differentiate isomers. mdpi.com For example, lithium adducts of TAGs have been shown to provide more informative spectra for deducing the substructure compared to other adducts. mdpi.com

Table 1: Illustrative MS/MS Fragmentation Data for a Generic Triacylglycerol (TAG)

| Precursor Ion (m/z) | Fragmentation Type | Product Ions (m/z) | Interpretation |

| [M+NH₄]⁺ | Neutral Loss | [M+NH₄ - R₁COOH]⁺ | Loss of fatty acid R₁ |

| [M+NH₄ - R₂COOH]⁺ | Loss of fatty acid R₂ | ||

| [M+NH₄ - R₃COOH]⁺ | Loss of fatty acid R₃ | ||

| [DAG]⁺ | Further Fragmentation | [MAG]⁺, Acylium ions | Identification of individual fatty acids |

Note: This table represents a generalized fragmentation pathway for TAGs. The specific m/z values would depend on the exact structure of this compound.

Thermal Analysis Methodologies

Thermal analysis techniques are crucial for understanding the physical properties of this compound, including its phase behavior and thermal stability.

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermotropic phase behavior of lipids. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies associated with events like melting, crystallization, and glass transitions. technologynetworks.comrsc.org

For glycerol-containing systems, DSC can reveal complex phase transitions. rsc.org In solutions, the presence of ice can lead to more complicated thermograms. rsc.org The glass transition temperature (Tg), where an amorphous solid transitions to a viscous liquid, is a key parameter that can be determined by DSC. rsc.orgnih.gov The Tg is dependent on factors such as the concentration of the solution and the thermal history of the sample. nih.govresearchgate.net For instance, annealing a vitrified glycerol solution below its Tg can lead to an overshoot in the DSC thermogram. nih.gov

The study of lipid bilayers, which can be a relevant model for formulations containing this compound, often utilizes DSC to characterize phase transitions from a gel state to a liquid-crystalline state. technologynetworks.com These transitions are sensitive to the lipid composition and the presence of other molecules. technologynetworks.com

Table 2: Hypothetical DSC Data for a this compound-Containing Formulation

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | -60.5 | - | - |

| Crystallization (Tc) | 15.2 | 18.9 | -45.8 |

| Melting (Tm) | 42.1 | 45.3 | 52.3 |

Note: This data is illustrative and the actual values for a specific formulation would need to be determined experimentally.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess the thermal stability and decomposition profile of materials. For glycerol-containing compounds, TGA can determine the temperature at which degradation begins. researchgate.net

The thermal stability of glycerol itself has been studied using TGA. In an inert nitrogen atmosphere, glycerol primarily undergoes evaporation, with complete vaporization occurring by 300°C. netzsch.comnetzsch.com The onset of this mass loss is around 199°C, with the peak rate of mass loss at 239°C. netzsch.comnetzsch.com However, in an oxidizing atmosphere, glycerol decomposes into various products, indicating that the surrounding atmosphere significantly influences its thermal stability. netzsch.comnetzsch.com When incorporated into other materials, such as wood, glycerol pretreatment can alter the thermal stability of the composite material. ncsu.edu

For a compound like this compound, TGA can provide the temperature at which it begins to decompose, which is a critical parameter for processing and storage. The 50% weight loss temperature is a common metric used to compare the thermal stability of different materials. googleapis.com

Table 3: TGA Data for Glycerol Under Different Atmospheres

| Atmosphere | Onset of Mass Loss (°C) | Peak Mass Loss Rate Temp (°C) | Final Residue (%) |

| Nitrogen | 199 netzsch.comnetzsch.com | 239 netzsch.comnetzsch.com | ~0 |

| Air | ~194-246 (degradation range) researchgate.net | - | Variable |

Rheological Characterization in Complex Systems

The rheological properties of formulations containing this compound are critical for their performance and application. Rheology is the study of the flow and deformation of matter.

Viscometric analysis measures the viscosity of a fluid, which is its resistance to flow. The viscosity of formulations containing glycerol derivatives can be highly dependent on concentration and temperature. For example, the viscosity of glycerol-water mixtures decreases with increasing temperature. researchgate.net

The addition of this compound to a formulation will influence its viscosity. This can be measured using various types of viscometers or rheometers under steady shear conditions. The resulting data, often presented as a flow curve (shear stress vs. shear rate or viscosity vs. shear rate), can reveal whether the formulation is Newtonian (viscosity is independent of shear rate) or non-Newtonian (e.g., shear-thinning or shear-thickening).

Oscillatory rheology is used to probe the viscoelastic properties of a material. This is done by applying a small, oscillating strain or stress and measuring the material's response. The results are typically expressed in terms of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

This technique is particularly useful for characterizing complex fluids and soft solids, such as gels and emulsions, where both elastic and viscous behaviors are significant. researchgate.net For formulations containing this compound, oscillatory rheology can provide insights into the structure and stability of the system. For example, in an emulsion, the viscoelastic properties can indicate the strength of the interfacial film and the interactions between droplets. Large amplitude oscillatory shear (LAOS) can be used to investigate the non-linear viscoelastic behavior of materials. researchgate.net

Microscopy and Imaging Techniques

Advanced microscopy and imaging techniques are indispensable for elucidating the structural and morphological characteristics of this compound at the micro- and nanoscale. These methods provide direct visualization of its physical form, both in its pure state and within complex formulations such as emulsions, offering critical insights into its behavior and functionality.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating the surface topography and nanomechanical properties of triglycerides like this compound with sub-nanometer resolution. researchgate.net The technique operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. nih.gov The interactions between the tip and the surface cause the cantilever to deflect, which is monitored by a laser beam reflected onto a photodetector. nih.gov This allows for the generation of a three-dimensional topographic map of the surface. mdpi.com

AFM can be operated in different modes, such as contact mode and non-contact or tapping mode. tandfonline.com In tapping mode, the cantilever oscillates near its resonance frequency, and changes in this frequency due to tip-sample interactions are used to map the surface. researchgate.net This mode is particularly suitable for soft biological and lipid-based samples as it minimizes lateral forces that could damage the surface. tandfonline.com Beyond topography, AFM can provide information on material phases, adhesion, and elasticity through phase imaging and force spectroscopy. researchgate.netmdpi.com

Recent studies have successfully utilized AFM to characterize the crystalline structures of triglycerides. For instance, AFM has been used to visualize the lamellar domains and crystallites within triglyceride crystal networks. rsc.org Research on other triglycerides has demonstrated AFM's ability to measure the force required to indent a triglyceride droplet, providing data on its surface tension and the mechanical properties of its interfacial layers. tandfonline.comwayne.edu This is crucial for understanding how this compound behaves at interfaces in various applications. The high resolution of AFM allows for the detailed examination of surface features that influence the material's bulk properties. mdpi.com

| Parameter Measured | Triglyceride System | Key Findings | Reference |

|---|---|---|---|

| Surface Tension | Triglyceride droplets in aqueous solutions | Surface tension was measured by analyzing force-indentation curves. The value decreased significantly from 2.01 mN/m in buffer solution to 0.30 mN/m in a phospholipid solution. | wayne.edu |

| Crystallite and Lamellar Structure | Triglyceride crystal networks | AFM was used to characterize the morphology of crystalline nanoplatelets (CNPs) and their corresponding lamellar domains. | rsc.org |

| Mechanical Properties of Interfacial Layers | Nanoemulsions with medium-chain triglycerides | Force-curve analysis in contact mode distinguished nanocapsules from nanoemulsions based on the stiffness of their interfacial shells. | tandfonline.com |

| Surface Topography and Phase Separation | Edible oleogels based on triglyceride oils | AFM phase imaging allowed for the differentiation of material phases within the complex oleogel structure. | researchgate.net |

Electron Microscopy for Microstructure Analysis in Emulsions

Electron Microscopy (EM) is a vital technique for analyzing the microstructure of emulsions containing this compound. usu.edu Unlike light microscopy, EM uses a beam of electrons to achieve much higher magnification and resolution, enabling the visualization of nanoscale features within the emulsion. The two primary types of EM used for this purpose are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). usu.edu

SEM provides information about the surface topography of the sample. In the context of emulsions, this often involves cryo-SEM, where the emulsion is rapidly frozen to preserve its native structure, and then fractured to expose the internal microstructure. wgtn.ac.nz This allows for the direct observation of fat droplet size, shape, and distribution within the continuous phase. usu.eduusu.edu SEM has been effectively used to study fat crystal networks and the size distribution of fat globules in various emulsions. usu.edunih.gov

TEM, on the other hand, provides a two-dimensional projection of the sample's internal structure. usu.edu To prepare an emulsion for TEM, it is typically fixed, dehydrated, embedded in a resin, and then thinly sectioned. Staining agents like osmium tetroxide are often used to enhance the contrast of lipid structures. usu.edu TEM is particularly useful for revealing details about the interfacial layer surrounding the lipid droplets, including the presence of emulsifier layers or crystalline fat at the periphery of the globules. usu.edunih.gov For instance, TEM has been used to visualize the fine protein precipitate surrounding fat globules and the internal structure of lipid lamellae in emulsions. usu.eduresearchgate.net

The choice of sample preparation method is critical in EM to avoid artifacts and accurately represent the emulsion's true microstructure. usu.edu These techniques have been instrumental in understanding how factors like composition and processing conditions affect the stability and physical properties of lipid emulsions. wgtn.ac.nzmdpi.com

| EM Technique | Emulsion System | Key Findings | Reference |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Peanut oil/Bovine Serum Albumin emulsion | Revealed well-preserved, regular-shaped fat globules surrounded by a fine, evenly distributed protein precipitate. | usu.edu |

| Cryo-Scanning Electron Microscopy (Cryo-SEM) | Oil/Triton X-100/water emulsions | Observed extensive droplet contact, supporting the hypothesis of oil exchange between droplets through reversible coalescence or permeation. | wgtn.ac.nz |

| Transmission Electron Microscopy (TEM) | Water-in-oil emulsion on skin | Showed a significant increase in the mean length of intercellular lipid lamellae after treatment with the emulsion. | researchgate.net |

| Electron Microscopy (general) | Fats and Emulsions | Demonstrated the presence of crystallized fat in the peripheral layers of fat globules. | usu.edu |

Biochemical and Biological Interactions of Glycerol Triisopalmitate Non Clinical Focus

Enzymatic Hydrolysis and Metabolism

Glycerol (B35011) triisopalmitate, as a triacylglycerol, is subject to enzymatic hydrolysis by lipases. This process is fundamental to its metabolism, breaking it down into its constituent parts: a glycerol backbone and three isopalmitic acid molecules. The efficiency and specificity of this hydrolysis are influenced by various factors, including the type of lipase (B570770) and the physical state of the substrate.

Lipases (Triglycerol hydrolases) are a class of enzymes that catalyze the hydrolysis of triglycerides. mdpi.com Their activity is not uniform across all substrates; they exhibit a degree of specificity based on the fatty acid chain length, degree of saturation, and the position of the fatty acid on the glycerol backbone (regioselectivity). mdpi.comnih.gov Pancreatic lipases, for instance, sequentially hydrolyze triacylglycerols, first to 1,2-diacylglycerol and then to 2-monoacylglycerol. nih.gov

While specific kinetic studies on glycerol triisopalmitate are not extensively detailed in the provided literature, general principles of lipase activity on similar triglycerides provide insight. For example, studies on trioleoylglycerol and tripalmitoylglycerol demonstrate that lipases like pancreatic lipase and lipoprotein lipase are active on long-chain fatty acid triglycerides. nih.govnih.gov Lipoprotein lipase has been shown to hydrolyze unsaturated triacylglycerols at a higher rate than saturated ones in a monolayer system. nih.gov The enzyme's catalytic activity is highly dependent on the physical state and conformation of the triacylglycerol substrate at the lipid interface. nih.gov

Kinetic parameters for lipase-mediated hydrolysis are typically determined in vitro. For example, studies with rabbit and human pancreatic lipases on trioleoylglycerol showed that 1,2-dioleoylglycerol is hydrolyzed faster than the initial trioleoylglycerol. nih.gov The apparent activation energies for the hydrolysis of trioleoylglycerol and dioleoylglycerol by rabbit pancreatic lipase were calculated to be 59.8 kJ/mol and 53.5 kJ/mol, respectively. nih.gov It is expected that this compound would exhibit similar behavior, being a substrate for various lipases, with kinetic values influenced by the branched nature of its isopalmitoyl chains.

Table 1: Representative Lipase Activity on Triacylglycerols This table is illustrative, based on general lipase activity, as specific data for this compound was not found.

| Lipase Source | Substrate Example | General Findings | Citation |

| Pancreatic Lipase | Trioleoylglycerol | Sequential hydrolysis; higher rate for diacylglycerol than triacylglycerol. | nih.gov |

| Lipoprotein Lipase | Trioleoylglycerol, Tripalmitoylglycerol | Higher hydrolysis rate for unsaturated vs. saturated triacylglycerols. | nih.gov |

| Hormone-Sensitive Lipase | Triacylglycerols | Activated by hormones; hydrolyzes triglycerides in adipose tissue. | google.com |

Degradation Pathways in Model Biological Systems

The degradation of this compound in a biological system begins with its hydrolysis into glycerol and three molecules of isopalmitic acid, a reaction catalyzed by lipases. nih.gov Following this initial breakdown, the resulting components enter separate metabolic pathways.

Glycerol Metabolism : The glycerol molecule is first phosphorylated by glycerol kinase to form glycerol-3-phosphate. nih.gov This intermediate is then oxidized by glycerol-3-phosphate dehydrogenase to produce dihydroxyacetone phosphate (B84403) (DHAP). nih.govnih.gov DHAP is a key intermediate in the glycolysis pathway and can be further metabolized to generate energy or used as a precursor in gluconeogenesis to synthesize glucose. nih.gov

Isopalmitic Acid Metabolism : The isopalmitic acid molecules, as fatty acids, are broken down through the process of β-oxidation, which occurs within the mitochondria. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂ in each cycle. The acetyl-CoA then enters the citric acid cycle (Krebs cycle) for further oxidation to produce ATP, while NADH and FADH₂ donate their electrons to the electron transport chain, driving the synthesis of the majority of the cell's ATP.

The complete degradation of this compound is therefore an energy-yielding process, converting the stored chemical energy in the triacylglycerol into metabolically usable forms.

The enzymatic hydrolysis of water-insoluble substrates like this compound occurs at the lipid-water interface. Consequently, the rate of hydrolysis is critically dependent on the surface area of this interface. In an un-emulsified state, the bulk lipid has a very limited surface area exposed to the aqueous environment where water-soluble lipases reside.

Emulsification, the process of dispersing one liquid (in this case, the molten lipid) into another immiscible liquid (the aqueous medium), dramatically increases the interfacial surface area. This provides the lipase with significantly more access to the substrate molecules. Studies on protein hydrolysis show that breaking down proteins into smaller peptides enhances their emulsifying properties, which in turn can influence further enzymatic activity at interfaces. researchgate.netnih.gov

The stability and size of the emulsion droplets are key factors. Smaller, more stable droplets result in a larger and more sustained interfacial area, generally leading to a higher rate of hydrolysis. The presence of emulsifying agents or naturally surface-active molecules can stabilize the emulsion and prevent droplet coalescence, thereby maintaining a high reaction rate. Research on lipoprotein lipase activity in monolayers has shown that the rate of enzyme hydrolysis decreases as the surface density of the lipid molecules increases, suggesting that the packing and physical state of the lipid at the interface are crucial determinants of catalytic efficiency. nih.gov Therefore, an optimal emulsification state that maximizes substrate accessibility without causing excessive surface packing is essential for achieving maximal hydrolysis rates for this compound.

Interactions with Biomimetic Membranes

Biomimetic membranes, such as liposomes and vesicles, are valuable models for studying how lipid molecules interact with and influence the properties of cell membranes. The incorporation of lipids like this compound can modulate the structural and functional characteristics of these model systems.

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, structurally similar to cell membranes. nih.gov They are used as model membranes and for encapsulating various substances. nih.govgoogle.com While this compound is not a typical membrane-forming lipid due to its non-amphipathic, bulky structure, it can be incorporated into lipid assemblies.

Studies have explored the inclusion of neutral lipids, such as triglycerides, within liposomal structures. For example, tricaprylin, a medium-chain triglyceride, has been incorporated into liposomes to form a "lipo-oil-some," a multi-layered system where the oil is thought to reside between the liposomal bilayers. nih.gov This incorporation can enhance the stability of the encapsulated compounds. nih.gov Similarly, patent literature describes the use of this compound as a component in bicelle structures, which are discoidal lipid aggregates that can be considered a type of model membrane. google.com

The incorporation of a triglyceride like this compound into a liposome (B1194612) or vesicle would likely involve it partitioning into the hydrophobic core of the lipid bilayer. This could lead to the formation of more complex, multi-vesicular, or oil-filled structures. nih.gov The extent of incorporation and its effect on vesicle morphology would depend on the concentration of this compound and the composition of the primary membrane-forming lipids, such as phosphatidylcholine and cholesterol. nih.gov

Membrane fluidity is a critical property that affects many cellular processes. It is largely determined by the composition of the lipid bilayer, particularly the length and degree of saturation of the fatty acid chains. nih.gov Lipids with long, saturated fatty acid chains tend to pack together tightly, decreasing membrane fluidity and making the membrane more rigid. nih.gov Conversely, unsaturated fatty acids with kinks in their chains disrupt this tight packing, increasing fluidity. nih.gov

Changes in membrane fluidity directly impact permeability. A less fluid, more tightly packed membrane is generally less permeable to water and small solutes. Therefore, the incorporation of this compound into a liposomal membrane would be predicted to decrease its permeability.

Table 2: Predicted Effects of this compound on Biomimetic Membrane Properties

| Membrane Property | Predicted Effect of Incorporation | Rationale | Supporting Principle/Citation |

| Fluidity | Decrease | The saturated isopalmitoyl chains allow for tighter acyl chain packing, leading to a more ordered and rigid membrane state. | The packing of acyl chains is a key determinant of membrane fluidity. nih.govnih.gov |

| Permeability | Decrease | Increased packing density and reduced fluidity create a more effective barrier, hindering the passage of molecules across the membrane. | Reduced membrane fluidity generally leads to lower permeability. nih.gov |

| Bending Stiffness | Increase | The integration of the bulky triglyceride molecule into the bilayer could increase the energy required to bend the membrane. | Small molecules like glycerol have been shown to increase membrane stiffness. nih.gov |

Role in Lipid Droplet Biogenesis and Dynamics (Non-Human Model Systems)

This compound, as a member of the triacylglycerol (TAG) class of neutral lipids, is central to the process of energy storage within cells, a function carried out by specialized organelles known as lipid droplets (LDs). The formation and dynamics of these droplets are a highly conserved biological process, and non-human model systems such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans) have been instrumental in elucidating the underlying molecular mechanisms.

Triacylglycerols are the primary constituents of the hydrophobic core of lipid droplets. nih.gov The biogenesis of LDs originates from the endoplasmic reticulum (ER), where the enzymes responsible for TAG synthesis are located. nih.gov This process involves the synthesis of neutral lipids, like TAGs, between the leaflets of the ER membrane. nih.gov In animals, the storage of surplus calories as TAG is a fundamental strategy for managing fluctuations in energy availability. researchgate.netnih.gov

Drosophila melanogaster has emerged as a powerful model for studying TAG metabolism due to the high degree of conservation in metabolic pathways between flies and mammals. researchgate.netnih.gov In Drosophila, the fat body is the primary site of lipid storage and metabolism, analogous to mammalian adipose tissue. researchgate.net The balance between energy storage and mobilization is regulated by the activity of TAG synthesis enzymes, lipid storage proteins, and lipases within the fat body, responding dynamically to nutrient availability. researchgate.net The study of TAG metabolism in Drosophila covers the entire lifecycle of the lipid, from dietary breakdown and de novo synthesis to its storage in lipid droplets and subsequent mobilization through lipolysis. nih.govoup.com

Similarly, Caenorhabditis elegans serves as an excellent model for investigating energy homeostasis and cellular fat storage regulation. nih.gov Lacking dedicated adipose tissue, C. elegans stores fat, primarily as TAGs, in lipid droplets within its intestinal cells. nih.gov Research in this nematode has shown how the number and size of lipid droplets undergo dynamic changes that reflect the organism's metabolic status and dietary intake. pnas.org Genetic or dietary manipulations in C. elegans allow for detailed investigation into the pathways that regulate the expansion and mobilization of these TAG-rich lipid droplets. pnas.org For instance, genetic defects in the peroxisomal β-oxidation pathway can lead to an expansion in the size of lipid droplets, accompanied by an increase in TAGs. pnas.org

The table below summarizes key enzymatic and regulatory factors involved in TAG metabolism and lipid droplet dynamics in these model organisms.

Investigation of this compound as a Component in Nutritional Lipid Research (Non-Human Animal Models)

The investigation of specific triacylglycerols like this compound in nutritional science often focuses on the metabolic effects of their constituent fatty acids—in this case, isopalmitic acid, a branched-chain fatty acid (BCFA). hmdb.ca Non-human animal models are critical for determining how dietary lipids with different fatty acid profiles influence metabolism, lipid storage, and other physiological parameters.

A study using male Wistar rats directly investigated the effects of a diet supplemented with isopalmitic acid. researchgate.net The research compared the modulatory potentials of diets supplemented with different fatty acids, including isopalmitic acid, on serum and tissue lipid concentrations over 60 days. researchgate.net This type of research is fundamental to understanding how specific fatty acids, which would be delivered in the form of a triacylglycerol like this compound, can influence metabolic health. researchgate.net

The table below presents findings from this comparative study, highlighting the differential effects of various fatty acid supplementations on serum lipid profiles in the rat model. researchgate.net

Other non-human models are also widely used to study the impact of dietary lipid composition. In Drosophila, nutritional studies have shown that high-sugar diets lead to higher triglyceride levels, while supplementing the diet with cholesterol can reduce stored triglycerides. emerging-researchers.org Furthermore, providing dietary free fatty acids can rescue low lipid levels in mutants with defective lipid digestion, demonstrating a direct link between dietary lipid intake and systemic energy stores. nih.gov

In C. elegans, the influence of diet on lipid metabolism is often studied by feeding the nematodes different strains of bacteria, which serve as their food source. elifesciences.org These bacterial strains possess distinct lipid and micronutrient profiles. For example, studies have shown that worms fed Comamonas aquatica have significantly lower levels of neutral lipids, including TAG, compared to those fed the standard E. coli OP50 diet. elifesciences.org This difference is linked to varying levels of vitamin B12 in the bacteria, which influences the worm's lipid synthesis pathways. elifesciences.org To study the effects of specific hydrophobic molecules that are difficult to administer, researchers have also developed nanoemulsion-based delivery systems to introduce particular triglycerides into the diet of C. elegans. nih.gov This technique was successfully used to deliver conjugated linoleic acid and observe its effect on reducing fat levels in the nematodes, showcasing a method to investigate the nutritional impact of specific lipid components. nih.gov

Applications of Glycerol Triisopalmitate in Material Science and Advanced Formulations

Role in Emulsion and Microemulsion Stability

Glycerol (B35011) triisopalmitate serves as a critical component in the oil phase of emulsions, contributing significantly to their formation, stability, and microstructure. Its function extends from influencing interfacial properties to controlling the physical state of the dispersed phase, thereby dictating the long-term performance of both oil-in-water (O/W) and water-in-oil (W/O) systems.

While not a surfactant itself, glycerol triisopalmitate, as a lipidic component, plays a role in the complex interplay at the oil-water interface. The stability of an emulsion is fundamentally linked to the reduction of interfacial tension (IFT) between the oil and water phases, a role primarily performed by surfactants. rsc.org Surfactants work to make the interface more disordered, which reduces IFT. rsc.org The presence of lipids like this compound in the oil phase influences how surfactant molecules arrange themselves at the interface.

The interaction between the lipid phase and the surfactants is crucial. For instance, in O/W emulsions, the surfactant's lipophilic tails interact with the this compound molecules, while the hydrophilic heads remain in the aqueous phase. This association helps to create a stable interfacial film that prevents droplet coalescence. The specific molecular structure of this compound can influence the packing of surfactant molecules, potentially enhancing the stability of the interfacial layer. Research on similar systems has shown that interactions between polymers and surfactants can be enthalpy-driven, due to stabilization within a network, or entropy-driven, resembling micellization processes. nih.gov

This compound contributes to the long-term stability of emulsions through several mechanisms, primarily by acting as a rheology modifier and a crystallization agent in the dispersed phase.

In O/W emulsions , this compound is part of the solid lipid core of dispersed droplets. Upon cooling, it can crystallize, forming a solid or semi-solid network within the oil droplets. This solidification immobilizes the internal phase, providing a significant physical barrier against coalescence. This mechanism is the foundation for the formulation of solid lipid nanoparticles (SLNs). nih.govijpsr.com The viscosity of the external water phase can also be increased using thickeners to impede the upward movement of oil particles, further enhancing stability. atformulation.com

In W/O emulsions , stability is often more challenging to achieve. nih.gov this compound, as part of the continuous oil phase, increases its viscosity, which slows down the sedimentation or creaming of water droplets. More importantly, related lipid molecules like glycerol monooleate (GMO) have been shown to require interaction with aqueous phase ingredients to improve their presence at the water droplet surface and enhance stability. researchgate.net Studies on W/O cleansing creams using structurally similar polyglycerol esters, such as hexaglycerol (B12301427) triisostearate, have demonstrated excellent long-term stability compared to conventional sorbitan (B8754009) ester controls, particularly under stress conditions like freeze/thaw cycles. This suggests that the molecular structure of the lipid plays a key role in preventing oil and water separation over time. scconline.org

The table below summarizes stability test results for W/O emulsions formulated with different emulsifiers, highlighting the superior performance of polyglycerol esters structurally related to this compound.

| Emulsifier | Freeze/Thaw Stability | 120°F (49°C) Stability |

| Hexaglycerol triisostearate | Stable | Stable |

| Triglycerol diisostearate | Stable | Separation after 7 days |

| Sorbitan sesquioleate | Separation after 2 days | Separation after 1 day |

| Sorbitan monostearate | Separation after 14 days | Separation after 7 days |

| Data derived from stability tests on W/O cleansing cream formulations. scconline.org |

The use of this compound in the oil phase has a direct impact on the size and distribution of droplets in an emulsion, both during formation and throughout its shelf life. The method of preparation, such as high-pressure homogenization, plays a significant role. nih.gov

During the emulsification process, the viscosity of the lipid phase containing this compound affects the efficiency of droplet disruption. Higher viscosity can sometimes lead to larger initial droplet sizes if the homogenization energy is insufficient. However, in systems like solid lipid nanoparticles, the lipid is melted during processing and then cooled, and the final particle size is highly dependent on the formulation and process parameters. nih.gov

Applications in Advanced Delivery Systems (Non-Biological Targets)

The properties of this compound make it an excellent candidate for creating advanced delivery systems for a variety of non-biological active compounds. Its solid matrix can protect sensitive materials from the environment and control their release.

This compound serves as an effective solid matrix for the encapsulation of lipophilic active compounds. The process typically involves dissolving or dispersing the active ingredient in molten this compound, which is then emulsified in an aqueous phase and subsequently cooled to form solid particles. This entraps the active compound within the solid lipid core.

This encapsulation technique offers several advantages for non-biological materials:

Protection : The solid lipid matrix protects encapsulated compounds from degradation caused by environmental factors.

Controlled Release : The release of the active compound can be modulated. Release from a solid lipid matrix is generally slower compared to liquid emulsions and can be triggered by temperature changes (melting the lipid) or through slow diffusion out of the solid matrix. nih.gov

Improved Handling : Encapsulating liquid or volatile compounds within a solid particle can improve their handling, safety, and incorporation into other materials.

While much of the research focuses on biological actives, the principles are directly applicable to material science. For example, phase change materials (PCMs) for thermal energy storage, catalysts, or specialty pigments could be encapsulated within a this compound matrix to enhance their performance and stability in various applications.

This compound is a key ingredient in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers with particle sizes ranging from 50 to 1000 nm, consisting of a solid lipid core stabilized by surfactants. ijpsr.comajptonline.com They are considered an alternative to traditional systems like polymer nanoparticles and liposomes. nih.gov

In SLN formulations, high melting point triglycerides are often selected to ensure the particles remain solid at ambient and body temperatures. nih.gov this compound, with its solid character, fits this requirement. The general method for preparing SLNs involves techniques like high-pressure homogenization or microemulsion. In a typical process, the lipid (this compound) is melted, and the active compound is dissolved in it. This oil phase is then dispersed in a hot aqueous surfactant solution to form an O/W emulsion. Cooling this emulsion causes the lipid to recrystallize, forming solid nanoparticles that entrap the active ingredient. nih.govajptonline.com

The choice of triglyceride has been shown to be critical for the performance of SLNs. A study comparing different high melting point triglycerides for the formulation of docetaxel-loaded SLNs demonstrated that the type of lipid affects particle size, stability, and drug release profiles.

The table below shows the characteristics of SLNs prepared with different solid triglycerides, illustrating the influence of the lipid core on the final nanoparticle properties.

| Triglyceride Core | Average Particle Size (nm) | Polydispersity Index | Zeta Potential (mV) |

| Tristearin | 178.4 ± 2.3 | ≤ 0.2 | ~ -30 |

| Tripalmitin (B1682551) | 176.3 ± 3.9 | ≤ 0.2 | ~ -30 |

| Trimyristin | 182.8 ± 2.0 | ≤ 0.2 | ~ -30 |

| Trilaurin | 150.7 ± 14.5 | ≤ 0.2 | ~ -30 |

| Data from a study on the preparation of Solid Lipid Nanoparticles. nih.gov Tripalmitin is a structural isomer of triisopalmitin. |

These SLNs, utilizing a solid lipid matrix of this compound or similar triglycerides, provide a robust platform for the controlled delivery of a wide range of non-biological active compounds in advanced material formulations.

Sustained Release Mechanisms in In Vitro Models

This compound, a triglyceride of isopalmitic acid, serves as a critical lipid matrix material in the development of sustained-release drug delivery systems. Its utility is particularly evident in the formulation of solid lipid microparticles (SLMs) and matrix tablets. The mechanisms governing drug release from these formulations in in vitro models are predominantly controlled by diffusion and erosion. nih.govkinampark.com

In SLM formulations, the drug is homogeneously dispersed or dissolved within the solid lipid core of this compound. The release of the active pharmaceutical ingredient is a biphasic process. Initially, a "burst release" may be observed, attributed to the drug molecules adsorbed on the surface of the microparticles. This is followed by a prolonged, sustained release phase. The primary mechanism for this sustained release is diffusion of the drug through the lipid matrix. nih.govnih.gov The rate of diffusion is influenced by the crystalline structure of the lipid and the tortuosity of the path the drug must travel to be released into the surrounding medium.

Matrix tablets formulated with this compound also exhibit release kinetics governed by a combination of diffusion and erosion. researchgate.netrjpbcs.com The hydrophobic nature of the lipid matrix limits the penetration of the dissolution medium. As the medium slowly permeates the matrix, it dissolves the drug, which then diffuses out through the network of pores and channels. rjpbcs.com Simultaneously, the matrix itself undergoes slow erosion, gradually exposing new layers of the drug to the dissolution medium.

The interplay between these mechanisms can be described by various kinetic models, such as the Higuchi model, which relates drug release to the square root of time, indicative of a diffusion-controlled process. rjpbcs.comsphinxsai.com In many cases, the release follows a non-Fickian or anomalous transport mechanism, where both diffusion and polymer swelling/erosion contribute significantly. This is often analyzed using the Korsmeyer-Peppas model. sphinxsai.com For instance, studies on zidovudine-loaded SLMs made with tripalmitin (a similar triglyceride) showed that drug release varied between 70.47% and 100% over 24 hours, with the release kinetics fitting various models depending on the specific formulation. researchgate.net

The table below illustrates typical drug release phases from a this compound-based matrix system as observed in in vitro studies.

| Time Phase | Dominant Release Mechanism | Description |

| Initial (Burst) | Surface Dissolution & Diffusion | Rapid release of drug located on the surface of the matrix. |

| Sustained | Matrix Diffusion | Drug diffuses through the intricate network of pores and channels within the lipid matrix. |

| Late | Matrix Erosion | The lipid matrix itself slowly breaks down, releasing the remaining entrapped drug. |

These mechanisms ensure a prolonged and controlled delivery of the encapsulated drug, which is a critical attribute for improving therapeutic efficacy and patient compliance.

Lubricant and Tribological Applications

This compound, as a member of the triglyceride family, exhibits properties that make it a viable candidate for lubricant applications, particularly as a bio-based and biodegradable alternative to conventional mineral oils. Its performance is rooted in its molecular structure and ability to form protective films on interacting surfaces.

The primary mechanism by which this compound reduces friction and wear is through the formation of a boundary lubrication film. mdpi.comresearchgate.net This film is established by the adsorption of the triglyceride molecules onto the metal surfaces. The polar ester groups of the this compound molecule have an affinity for metal surfaces, allowing them to form a dense, oriented layer that separates the sliding surfaces and prevents direct asperity-to-asperity contact. mdpi.com This physical adsorption is a key factor in reducing adhesion and abrasion, which are primary causes of wear. stle.organl.gov

Under high pressure and temperature conditions that can occur at the contact points, a secondary mechanism known as tribochemical reaction can take place. The triglyceride molecules may react with the metal surface to form a metal soap layer. mdpi.com This tribofilm is sacrificial, meaning it shears more easily than the underlying metal, thereby reducing the coefficient of friction and protecting the surfaces from significant wear. mdpi.com This process is crucial for preventing catastrophic failure of lubricated components under severe operating conditions. The long, saturated isopalmitate chains provide a robust, low-shear-strength layer that effectively minimizes frictional forces.

The performance of a lubricant is often characterized by its behavior across different lubrication regimes, typically illustrated by the Stribeck curve. These regimes are boundary, mixed, and hydrodynamic/elastohydrodynamic lubrication.

Boundary Lubrication: This regime occurs under conditions of high load and low speed, where the lubricant film is thin, and there is significant asperity contact. machinerylubrication.com this compound performs effectively in this regime due to the formation of the robust adsorbed boundary film and tribochemical layers as described above. researchgate.net These films prevent severe wear and maintain a relatively low coefficient of friction despite the metal-to-metal contact. mdpi.commachinerylubrication.com

The table below summarizes the expected performance characteristics of this compound in these lubrication regimes.

| Lubrication Regime | Dominant Contact Type | Primary Lubrication Mechanism | Expected Performance of this compound |

| Boundary | Asperity-Asperity | Adsorption of polar molecules, Tribochemical film formation | Good wear protection, Moderate and stable friction |

| Mixed | Asperity-Fluid-Asperity | Combination of boundary film and hydrodynamic pressure | Reduced friction compared to boundary, Good load support |

Studies on similar glycerol esters have demonstrated significant reductions in both friction coefficients and wear volumes when compared to conventional mineral-based fluids under boundary conditions. mdpi.com This highlights the potential of this compound as a high-performance, environmentally friendly lubricant.

Polymeric and Composite Material Integration

This compound is increasingly being explored for its role in modifying and enhancing the properties of polymeric and composite materials, especially those derived from bio-based sources. Its integration can lead to improved processing characteristics and final product performance.

Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. medcraveonline.comresearchgate.net this compound can function as an external plasticizer. When blended with a polymer, its molecules interpose themselves between the long polymer chains. nih.gov This action reduces the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the polymer chains together, thereby increasing the free volume within the polymer matrix. researchgate.netmdpi.com

The primary effects of this plasticization include: